1-(2-Bromopropyl)-2-methylbenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromopropyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-methylpropylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromopropyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Alcohols, ethers.
Elimination: Alkenes.
Oxidation: Ketones, carboxylic acids.
Scientific Research Applications
1-(2-Bromopropyl)-2-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromopropyl)-2-methylbenzene involves its interaction with molecular targets through various pathways:
Substitution Reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds.
Elimination Reactions: The compound undergoes dehydrohalogenation, where a base abstracts a proton, leading to the formation of a double bond and the release of a bromide ion.
Oxidation Reactions: The compound is oxidized by transferring electrons to an oxidizing agent, resulting in the formation of ketones or carboxylic acids.
Comparison with Similar Compounds
1-(2-Bromopropyl)-2-methylbenzene can be compared with other similar compounds, such as:
2-Bromo-1-phenylpropane: Similar structure but lacks the methyl group on the benzene ring.
1-Bromo-2-methylpropane: Similar bromopropyl group but attached to a different position on the benzene ring.
2-Bromo-1-phenylethane: Similar bromine substitution but with a shorter carbon chain.
Properties
Molecular Formula |
C10H13Br |
---|---|
Molecular Weight |
213.11 g/mol |
IUPAC Name |
1-(2-bromopropyl)-2-methylbenzene |
InChI |
InChI=1S/C10H13Br/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7H2,1-2H3 |
InChI Key |
SEAPIXNPHRAJKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(C)Br |
Origin of Product |
United States |
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